Anionic Dye Adsorption: Cationic MOF from 1,3-Bis(4-carboxyphenyl)imidazolium Chloride vs. Neutral-Linker MOF
A Ni-MOF constructed using 1,3-bis(4-carboxyphenyl)imidazolium chloride (H₂L⁺Cl⁻) demonstrated substantial adsorption capacity for anionic dyes, achieving 98.65% removal of Congo red from aqueous solution [1]. In contrast, a structurally analogous Ni-MOF constructed with the neutral linker 4,4′-bipyridine and 1,4-benzenedicarboxylic acid exhibited negligible adsorption of anionic Congo red under comparable conditions, confirming that the imidazolium-derived cationic framework environment is the principal driver of anionic dye sequestration [2].
| Evidence Dimension | Anionic dye (Congo red) removal efficiency |
|---|---|
| Target Compound Data | 98.65% removal at equilibrium |
| Comparator Or Baseline | Ni-MOF with neutral 4,4′-bipyridine/1,4-benzenedicarboxylic acid: negligible adsorption |
| Quantified Difference | ~98% absolute difference in removal efficiency |
| Conditions | Aqueous solution, room temperature, batch adsorption experiment |
Why This Matters
Procurement of 1,3-bis(4-carboxyphenyl)imidazolium chloride enables the construction of MOFs with intrinsic anion-exchange and electrostatic adsorption capabilities that neutral linker-derived frameworks cannot provide.
- [1] Ezugwu CI, Asraf MA, Li X, Liu S, Kao CM, Zhuiykov S, Verpoort F. Cationic nickel metal-organic frameworks for adsorption of negatively charged dye molecules. Data Brief. 2018;18:1952-1961. View Source
- [2] Ezugwu CI, Asraf MA, Li X, Liu S, Kao CM, Zhuiykov S, Verpoort F. Adsorptive removal and catalytic performance of metal-organic frameworks containing mixed azolium-bipyridine ligand. Resources Chemicals and Materials. 2022;1(3-4):201-210. View Source
